molecular formula C7H8N2O3 B13536307 N-hydroxy-4-nitrobenzylamine CAS No. 2912-97-2

N-hydroxy-4-nitrobenzylamine

Cat. No.: B13536307
CAS No.: 2912-97-2
M. Wt: 168.15 g/mol
InChI Key: JYQIRTMMOJTJTL-UHFFFAOYSA-N
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Description

N-hydroxy-4-nitrobenzylamine: is a chemical compound with the molecular formula C7H8N2O3 It is characterized by the presence of a nitro group (-NO2) and a hydroxy group (-OH) attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: N-hydroxy-4-nitrobenzylamine can be synthesized through several methods. One common approach involves the nitration of benzylamine, followed by the introduction of a hydroxy group. The nitration process typically uses nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents under controlled temperature conditions. The subsequent hydroxylation can be achieved using hydroxylamine (NH2OH) under basic conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and hydroxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-hydroxy-4-nitrobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-hydroxy-4-nitrobenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-hydroxy-4-nitrobenzylamine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy group may also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

    4-nitrobenzylamine: Lacks the hydroxy group, resulting in different chemical properties and reactivity.

    N-hydroxybenzylamine: Lacks the nitro group, leading to variations in biological activity and applications.

    4-hydroxybenzylamine:

Uniqueness: N-hydroxy-4-nitrobenzylamine is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2912-97-2

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H8N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-4,8,10H,5H2

InChI Key

JYQIRTMMOJTJTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNO)[N+](=O)[O-]

Origin of Product

United States

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